7-(3-fluorophenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(3-FLUOROPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with fluorophenyl, methylphenylmethylsulfanyl, and phenyl groups
Preparation Methods
The synthesis of 7-(3-FLUOROPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the various substituents through a series of reactions such as nucleophilic substitution, palladium-catalyzed coupling, and sulfurization. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are often used to introduce the phenyl and fluorophenyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
7-(3-FLUOROPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 7-(3-FLUOROPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Compared to other similar compounds, 7-(3-FLUOROPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE stands out due to its unique combination of substituents and its versatile reactivity. Similar compounds include:
- 7-Phenyl-4-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-(3-Chlorophenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-(3-Methylphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
These compounds share a similar core structure but differ in the nature and position of the substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C26H20FN3S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-4-[(2-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C26H20FN3S/c1-18-8-5-6-11-20(18)16-31-26-24-23(19-9-3-2-4-10-19)15-30(25(24)28-17-29-26)22-13-7-12-21(27)14-22/h2-15,17H,16H2,1H3 |
InChI Key |
SWBPTHQEBNDGLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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